3-(2-Methyl-1H-indol-1-yl)propanamide
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Overview
Description
1H-Indole-1-propanamide, 2-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 1H-Indole-1-propanamide, 2-methyl- involves several synthetic routes. One common method is the reaction of indole derivatives with appropriate alkylating agents under specific conditions. For example, the reaction of indole with 2-methyl-2-butene using Grubbs’ second-generation catalyst yields the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1H-Indole-1-propanamide, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1H-Indole-1-propanamide, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential as antiviral, anticancer, and antimicrobial agents.
Medicine: Research focuses on its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanamide, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
1H-Indole-1-propanamide, 2-methyl- can be compared with other indole derivatives such as:
- 1H-Indole-3-propanamide
- N-Methyl-1H-indole-3-propanamide
- 1H-Indole-2-carboxamide These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 1H-Indole-1-propanamide, 2-methyl- lies in its specific substituent, which can influence its reactivity and potential applications .
Properties
CAS No. |
61921-85-5 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(2-methylindol-1-yl)propanamide |
InChI |
InChI=1S/C12H14N2O/c1-9-8-10-4-2-3-5-11(10)14(9)7-6-12(13)15/h2-5,8H,6-7H2,1H3,(H2,13,15) |
InChI Key |
SPQJNOJQEHPQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)N |
Origin of Product |
United States |
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